molecular formula C6H9FN2 B13676146 4-Fluoro-1-isopropyl-1H-pyrazole

4-Fluoro-1-isopropyl-1H-pyrazole

Cat. No.: B13676146
M. Wt: 128.15 g/mol
InChI Key: WYPBCYUXRCQBIC-UHFFFAOYSA-N
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Description

4-Fluoro-1-isopropyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-isopropyl-1H-pyrazole typically involves the reaction of pyrazole with an electrophilic fluorinating agent. One efficient method includes the use of Selectfluor in acetonitrile, which facilitates the fluorination process . Another approach involves the reaction of pyrazole with hydrazine dihydrochloride in ethanol and water at elevated temperatures .

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis method, which simplifies the process and increases yield. This method involves the reaction of pyrazole with an electrophilic fluorinating agent under controlled conditions . The process is designed to be highly efficient, reducing the need for multiple purification steps.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-Fluoro-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H9FN2

Molecular Weight

128.15 g/mol

IUPAC Name

4-fluoro-1-propan-2-ylpyrazole

InChI

InChI=1S/C6H9FN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3

InChI Key

WYPBCYUXRCQBIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)F

Origin of Product

United States

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